molecular formula C13H16O5 B130280 Methyl 3,4,5-trimethoxycinnamate CAS No. 7560-49-8

Methyl 3,4,5-trimethoxycinnamate

Cat. No.: B130280
CAS No.: 7560-49-8
M. Wt: 252.26 g/mol
InChI Key: KLXHCGFNNUQTEY-AATRIKPKSA-N
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Description

Methyl 3,4,5-trimethoxycinnamate is a bioactive natural phenylpropanoid. It is known for its anti-inflammatory and antioxidant properties. This compound is a derivative of cinnamic acid and is characterized by the presence of three methoxy groups attached to the benzene ring. It is commonly used in scientific research due to its various biological activities .

Preparation Methods

Methyl 3,4,5-trimethoxycinnamate can be synthesized through Fischer esterification. This method involves the reaction of 3,4,5-trimethoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at an elevated temperature to facilitate the esterification process .

Chemical Reactions Analysis

Methyl 3,4,5-trimethoxycinnamate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3,4,5-trimethoxycinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 3,4,5-trimethoxycinnamate is often compared with other cinnamate derivatives such as:

Biological Activity

Methyl 3,4,5-trimethoxycinnamate (MTC) is a bioactive compound derived from natural sources, particularly from the roots of Polygala tenuifolia. It has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential antiarrhythmic properties. This article provides a comprehensive overview of the biological activity of MTC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

MTC is classified as a phenylpropanoid and is characterized by the presence of three methoxy groups attached to a cinnamate backbone. Its chemical structure can be represented as follows:

C12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5

Key Properties:

  • Molecular Weight: 240.25 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Anti-inflammatory Activity

Numerous studies have documented the anti-inflammatory effects of MTC. One significant study evaluated its impact on RAW264.7 macrophages and macrophage–adipocyte co-cultures.

MTC exhibits its anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokines and the modulation of key signaling pathways:

  • Cytokine Inhibition: MTC significantly reduces the release of TNFα, IL-6, and IL-1β in LPS + IFNγ-stimulated RAW264.7 cells. The reduction was quantified at various concentrations (5–20 µM), showing a dose-dependent response.
  • NF-κB Pathway: MTC treatment resulted in decreased phosphorylation of IκB and p65 proteins, leading to reduced NF-κB DNA binding activity. This suggests that MTC inhibits NF-κB activation, a critical pathway in inflammation.
Concentration (µM)TNFα Release Reduction (Fold Change)IL-6 Release Reduction (Fold Change)IL-1β Release Reduction (Fold Change)
51.82.01.9
102.12.22.0
202.52.52.3

Antioxidant Activity

In addition to its anti-inflammatory properties, MTC has demonstrated notable antioxidant activity:

  • Nrf2 Activation: Treatment with MTC enhanced the DNA binding activity of Nrf2, a transcription factor that regulates antioxidant responses.
  • ARE-luciferase Activity: MTC increased antioxidant response element (ARE)-luciferase activity in treated cells, indicating its role in promoting cellular defense mechanisms against oxidative stress.

Antiarrhythmic Effects

Research has also indicated that MTC may possess antiarrhythmic properties:

  • Calcium Channel Inhibition: In studies involving rat models, MTC inhibited L-type calcium currents (I(Ca,L)), which are crucial for cardiac excitability and contraction.
  • Protection Against Arrhythmias: MTC administration resulted in the suppression of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), suggesting a protective effect on cardiac rhythm stability.

Cytotoxicity and DNA Modulation

MTC's potential as a cytotoxic agent has been explored in cancer research:

  • Hepatocellular Carcinoma Studies: MTC showed cytotoxic effects against Hep3B cells with an IC50 value ranging from 109.7 to 364.2 µM, indicating its potential as a therapeutic agent in liver cancer treatment.
  • DNA Methylation Modulation: The compound has been identified as a modulator of global DNA methylation levels, which could have implications for gene expression regulation in cancer cells.

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of MTC in various conditions:

  • Inflammatory Diseases: Clinical observations suggest that patients with chronic inflammatory conditions may benefit from supplementation with MTC due to its ability to reduce inflammatory markers.
  • Cardiovascular Health: The antiarrhythmic properties observed in animal models point toward potential applications in managing arrhythmias and other cardiovascular disorders.

Properties

IUPAC Name

methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHCGFNNUQTEY-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289631
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20329-96-8, 7560-49-8
Record name Methyl (E)-3,4,5-trimethoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20329-96-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 3,4,5-trimethoxy-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (E)-3,4,5-trimethoxycinnamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20329-96-8
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Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Methyl 3,4,5-trimethoxycinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Methyl 3,4,5-trimethoxycinnamate in relation to its potential antiarrhythmic effects?

A1: Research suggests that this compound exerts its potential antiarrhythmic effects by inhibiting L-type calcium channels (I(Ca,L)) in cardiac myocytes. [] This inhibition leads to a suppression of intracellular calcium transients, consequently reducing the generation of transient inward current (I(ti)). [] By suppressing these currents, this compound appears to prevent triggered activities, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), ultimately protecting the heart from arrhythmias. []

Q2: From which natural sources can this compound be isolated?

A4: this compound has been identified in several plant species. It has been isolated from the roots of Polygala tenuifolia ("YuanZhi"), a traditional Chinese medicine. [] It is also a constituent of Rauvolfia vomitoria Afzel, a plant used in traditional medicine. [] Additionally, Melicope glabra (Blume) T.G. Hartley, belonging to the Rutaceae family, has been identified as a source of this compound. [] Further research may reveal additional natural sources of this compound.

Q3: Are there any studies investigating the antimelanogenic effects of this compound?

A5: While specific research on the antimelanogenic effects of this compound is limited within the provided context, a study investigated the antimelanogenic and antioxidant effects of trimethoxybenzene derivatives, a class of compounds to which this compound belongs. [] This suggests that further investigations into the potential of this compound as an antimelanogenic agent are warranted.

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